molecular formula C28H14N4O9 B5212661 1H-Isoindole-1,3(2H)-dione, 2,2'-(oxydi-4,1-phenylene)bis[5-nitro- CAS No. 53055-74-6

1H-Isoindole-1,3(2H)-dione, 2,2'-(oxydi-4,1-phenylene)bis[5-nitro-

Cat. No.: B5212661
CAS No.: 53055-74-6
M. Wt: 550.4 g/mol
InChI Key: CUVKARXXSQMGRZ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2,2’-(oxydi-4,1-phenylene)bis[5-nitro- is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse applications in organic chemistry, materials science, and pharmaceuticals due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2,2’-(oxydi-4,1-phenylene)bis[5-nitro- typically involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites. This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .

Industrial Production Methods

the synthesis generally involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2,2’-(oxydi-4,1-phenylene)bis[5-nitro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2,2’-(oxydi-4,1-phenylene)bis[5-nitro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2,2’-(oxydi-4,1-phenylene)bis[5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation, but it is known to exhibit fluorescence properties that make it useful for imaging applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2,2’-(oxydi-4,1-phenylene)bis[5-nitro- include other isoindole derivatives such as:

Uniqueness

The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2,2’-(oxydi-4,1-phenylene)bis[5-nitro- lies in its specific structural features and its ability to exhibit aggregation-induced emission properties. This makes it particularly valuable for applications in biological imaging and materials science .

Properties

IUPAC Name

5-nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14N4O9/c33-25-21-11-5-17(31(37)38)13-23(21)27(35)29(25)15-1-7-19(8-2-15)41-20-9-3-16(4-10-20)30-26(34)22-12-6-18(32(39)40)14-24(22)28(30)36/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVKARXXSQMGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367356
Record name 1H-Isoindole-1,3(2H)-dione, 2,2'-(oxydi-4,1-phenylene)bis[5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53055-74-6
Record name 1H-Isoindole-1,3(2H)-dione, 2,2'-(oxydi-4,1-phenylene)bis[5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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